molecular formula C15H22O2 B8080326 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol

2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol

Cat. No.: B8080326
M. Wt: 234.33 g/mol
InChI Key: UBTYYOFOBDRSFA-UHFFFAOYSA-N
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Description

2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol is a synthetic phenylethanol derivative characterized by a 2-methylcyclohexyloxy substituent attached to a phenyl ring, which is further linked to an ethanol moiety. Phenylethanol derivatives are widely explored for their antimicrobial, antitumor, and anti-inflammatory activities, making structural comparisons critical for understanding structure-activity relationships (SARs).

Properties

IUPAC Name

2-[2-(2-methylcyclohexyl)oxyphenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-12-6-2-4-8-14(12)17-15-9-5-3-7-13(15)10-11-16/h3,5,7,9,12,14,16H,2,4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTYYOFOBDRSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=CC=C2CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol typically involves multiple steps, starting with the preparation of the 2-methylcyclohexanol precursor. This precursor undergoes a series of reactions, including etherification and phenylation, to yield the final product. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol finds applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand molecular interactions and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenylethanol Derivatives

Compound Name Substituents Dihedral Angles (°) Hydrogen Bonding Interactions Crystallographic Data (R Factor) Reference
2-(2-(2-Methylcyclohexyloxy)phenyl)ethanol 2-Methylcyclohexyloxy on phenyl ring Not reported Hypothetical O–H⋯O/N Not available
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2,6-Dichlorophenylamino group 67.71(4) (between rings) N–H⋯O/Cl bifurcated bonds R = 0.031, wR = 0.082
2-Methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol Methoxyimino, methylphenoxymethyl groups 68.0(1) (between rings) O–H⋯N, O–H⋯O chains along [001] R = 0.066, wR = 0.212
2-(2-(Hydroxymethyl)phenyl)ethanol derivatives (e.g., 2b) Varied aryl groups (e.g., phenyl, p-tolyl) Intermolecular O–H⋯O (IR: 3400–3070 cm⁻¹) GCMS base peak: m/z 104

Key Observations :

  • Dihedral Angles: The 2-methylcyclohexyloxy group in the target compound likely induces steric effects, similar to the 68.0° dihedral angle observed in the methoxyimino derivative.
  • Hydrogen Bonding : Unlike the bifurcated N–H⋯(O,Cl) interactions in , the target compound may rely on O–H⋯O bonds for crystal stabilization.

Key Observations :

  • Reduction Strategies: Sodium borohydride is a common reductant for generating ethanol moieties, as seen in and .
  • Biosynthesis: Natural derivatives like 2-[4-(2-aminoethoxy)phenyl]ethanol are isolated from fungal sources, avoiding synthetic routes.

Table 3: Bioactivity Comparison

Compound Name Activity Type Target Organism/Cell Line Efficacy (IC₅₀ or MIC) Reference
2-(2-(Hydroxymethyl)phenyl)ethanol derivatives (e.g., 2b, 2d) Antibacterial Staphylococcus aureus MIC: 8–16 µg/mL
2-[4-(2-Aminoethoxy)phenyl]ethanol Antitumor SF-268, MCF-7, NCI-H460, Hep G-2 IC₅₀: 13.62–25.45 µM
2-Methoxyimino derivative Fungicidal (derived from kresoxim-methyl) Broad-spectrum fungi Not quantified (structural analog)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Anti-inflammatory RAW 264.7 macrophages (NO inhibition) IC₅₀: 17.00 µM

Key Observations :

  • Antibacterial Potency : Derivatives with aryl substituents (e.g., 2b, 2d) show stronger activity against Gram-positive bacteria than aliphatic analogs.
  • Antitumor Activity: Ethanol derivatives with aminoethoxy groups exhibit moderate cytotoxicity, suggesting the importance of polar substituents.

Physicochemical Properties

Table 4: Spectral and Physical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (¹H, δ ppm) GCMS Fragmentation Reference
2-(2-(Hydroxymethyl)phenyl)ethanol (2b) 90 3238 (O–H), 1474 (C=C) 7.32–7.22 (m, aromatic), 5.37 (d, O–H) M-18 peak (m/z 210)
2-Methoxyimino derivative Not reported O–H/N–H stretches 7.32–7.15 (aromatic), 5.53 (d, O–H) Not reported
2-(2-Thienyl)ethanol Not reported 3342 (O–H), 748 (C–S) 7.37–6.84 (thiophene protons) M-18 peak (pharmaceutical use)

Key Observations :

  • Spectroscopic Signatures: O–H stretches (3400–3070 cm⁻¹) and aromatic C=C vibrations (1420–1500 cm⁻¹) are consistent across phenylethanol derivatives.
  • Thermal Stability : Higher melting points correlate with crystalline packing stabilized by hydrogen bonds (e.g., 2b: 90°C vs. 2g: gummy solid).

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